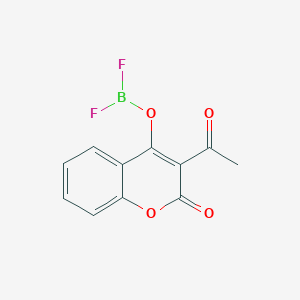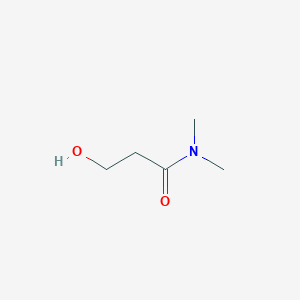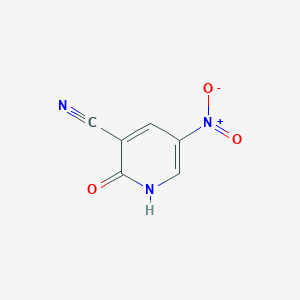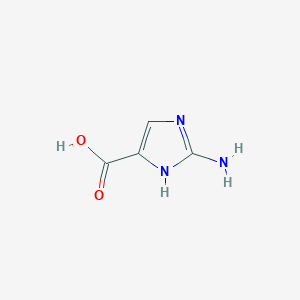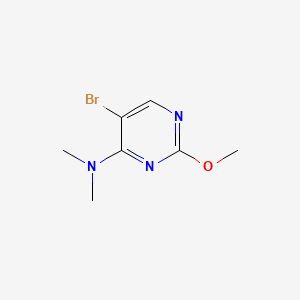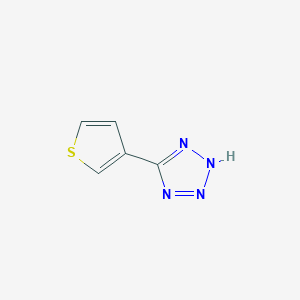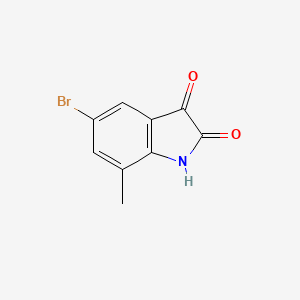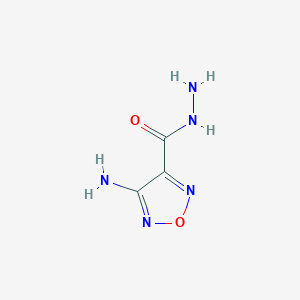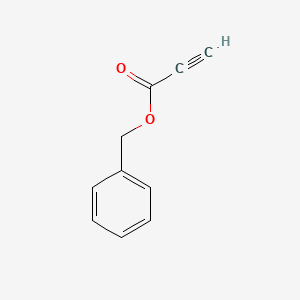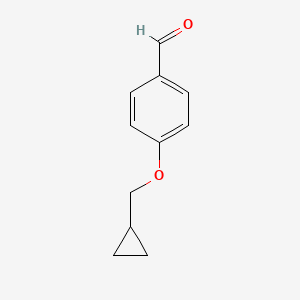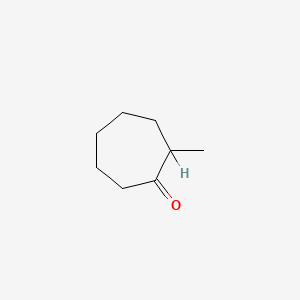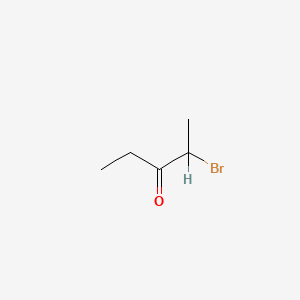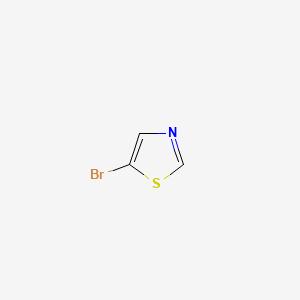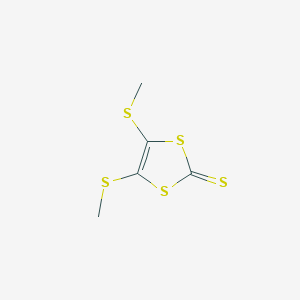
4,5-Bis(methylthio)-1,3-dithiole-2-thione
Vue d'ensemble
Description
4,5-Bis(methylthio)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C5H6S5 It is characterized by the presence of two methylthio groups attached to a dithiole ring, which also contains a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methyl groups replace hydrogen atoms on the dithiole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(methylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiole derivatives.
Applications De Recherche Scientifique
4,5-Bis(methylthio)-1,3-dithiole-2-thione has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of conductive polymers and molecular conductors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosulfur compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is explored for use in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(methylthio)-1,3-dithiole-2-thione involves its ability to interact with various molecular targets. The thione group can participate in redox reactions, while the methylthio groups can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(methylthio)-1,3-dithiol-2-one: Similar structure but contains a carbonyl group instead of a thione group.
Tetrathiafulvalene (TTF): A related compound used in the synthesis of conductive materials.
1,3-Dithiole-2-thione: The parent compound without the methylthio groups.
Uniqueness
4,5-Bis(methylthio)-1,3-dithiole-2-thione is unique due to the presence of both methylthio and thione groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Propriétés
IUPAC Name |
4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFVXSUZSDYZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=S)S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327035 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49638-64-4 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 4,5-Bis(methylthio)-1,3-dithiole-2-thione?
A1: this compound (C5H6S5) has a molecular weight of 210.38 g/mol. Its structure features a 1,3-dithiole-2-thione core with two methylthio (-SCH3) groups attached to the 4 and 5 positions.
Q2: Why is this compound of interest to researchers studying coordination polymers?
A2: This compound is particularly interesting due to its versatile coordination behavior. It can act as a ligand through both its thiocarbonyl sulfur atom and its dithioether sulfur atoms. [4] This allows for the formation of diverse coordination polymers with various metals, including copper(I) and silver(I). [4]
Q3: What kind of structures have been observed in coordination polymers containing this compound?
A3: Research has shown that this compound can form a range of fascinating structures. For example, with copper(I) thiocyanate, it forms an infinite chain structure linked by thiocyanate bridges, creating a three-dimensional network through interchain S···S contacts. [1,6]
Q4: Has this compound been used in the synthesis of other interesting organic compounds?
A4: Yes, it serves as a valuable building block in organic synthesis. For example, it has been used in the preparation of octaethylphthalocyanines fused with tetrathiafulvalene (TTF) units, leading to compounds with interesting electrochemical properties. [2]
Q5: Are there any known methods for electrochemically synthesizing this compound?
A5: Yes, electrochemical methods utilizing carbon disulfide in the presence of carbon monosulfide have been explored for its synthesis. [5,8] This approach offers an alternative to traditional chemical synthesis routes.
Q6: Beyond its use in coordination polymers, are there other potential applications for this compound?
A6: Its incorporation into TTF-fused phthalocyanines suggests potential applications in materials science, particularly in the development of new materials with interesting electronic and optical properties. [2] Furthermore, its sulfur-rich nature could be of interest in areas like battery technology.
Q7: What are some future directions for research on this compound?
A7: Future research could explore the use of different metals and bridging ligands to further expand the structural diversity of its coordination polymers. Investigating the properties of these polymers, such as their conductivity and magnetic behavior, could uncover novel applications in materials science and beyond.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


